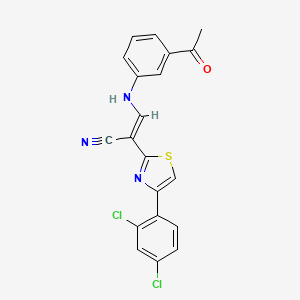

(E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

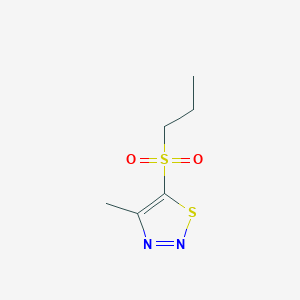

“(E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile” is a complex organic compound. It contains several functional groups, including an acetyl group, an amino group, a thiazole ring, and a nitrile group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular formula of this compound is C20H13Cl2N3OS, with an average mass of 414.308 Da and a monoisotopic mass of 413.015625 Da . It contains a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As this is a complex organic compound, it’s likely to have low solubility in water, and high solubility in organic solvents .Scientific Research Applications

Synthesis and Chemical Properties

The compound (E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile and related derivatives have been explored for various synthetic and chemical properties. A study focused on the reduction of similar acrylonitriles with lithium aluminum hydride, leading to derivatives that were confirmed by X-ray diffraction analysis, highlighting their potential for creating diverse molecular structures (Frolov et al., 2005). Furthermore, the reactivity of these compounds towards creating enaminones and their utility in heterocyclic preparations underline the versatility of these structures in synthetic organic chemistry (Gomha & Abdel‐Aziz, 2012).

Biological Activities

Several studies have demonstrated the biological activities of benzothiazole derivatives, such as apoptosis induction in leukemia cells through mitochondrial-mediated death signaling, highlighting the therapeutic potential of these compounds (Repický et al., 2009). Additionally, the synthesis of novel acrylonitrile derivatives has shown inhibitory activity against acetylcholinesterase, suggesting their potential use in treating diseases associated with cholinesterase dysfunction (de la Torre et al., 2012).

Material Science and Environmental Applications

Acrylonitrile derivatives, including the compound of interest, have been investigated for their role in material science and environmental applications. For instance, studies on acrylamide and polyacrylamide derived from acrylonitrile highlight their significance in the production of polymers with high water solubility and environmental mobility, emphasizing the importance of understanding their fate and neurotoxicity for safe use (Smith & Oehme, 1991). Moreover, the environmental impact and carcinogenicity of acrylonitrile have been studied, providing crucial data for its risk assessment and regulatory control (Ghanayem et al., 2002).

Future Directions

properties

IUPAC Name |

(E)-3-(3-acetylanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3OS/c1-12(26)13-3-2-4-16(7-13)24-10-14(9-23)20-25-19(11-27-20)17-6-5-15(21)8-18(17)22/h2-8,10-11,24H,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABGGEYAKLLDSB-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2593589.png)

![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)

![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)

![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)

![Methyl[1-(4-phenylphenyl)ethyl]amine](/img/structure/B2593599.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2593609.png)

![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2593610.png)